molecular formula C9H6BrClN2S B2763611 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline CAS No. 1638735-35-9

6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline

Cat. No.: B2763611
CAS No.: 1638735-35-9
M. Wt: 289.58
InChI Key: HXXGAXDBTDAZGW-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline is a heterocyclic compound with the molecular formula C9H6BrClN2S and a molecular weight of 289.58 g/mol . This compound is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to a quinoxaline ring. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline has several applications in scientific research:

Comparison with Similar Compounds

6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline can be compared with other quinoxaline derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-3-chloro-2-methylsulfanylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2S/c1-14-9-8(11)12-7-4-5(10)2-3-6(7)13-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXGAXDBTDAZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(C=C2)Br)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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